Divergent Cytotoxicity vs. Nocardicyclin A
Nocardicyclin B differentiates itself from its closest analog, Nocardicyclin A, primarily through a lack of measurable cytotoxic activity. While Nocardicyclin A exerts cytotoxic activity against L1210 and P388 leukemia cell lines, Nocardicyclin B does not exhibit this property [1]. This functional divergence is underpinned by a key structural difference: Nocardicyclin B has a molecular formula of C32H37NO12, whereas Nocardicyclin A has C30H35NO11 [1]. This indicates a more complex, heavily methylated and glycosylated structure for Nocardicyclin B, which is directly linked to its altered biological function [1]. Vendor data corroborates this, noting Nocardicyclin A is 'more active than B,' likely referencing its broader cytotoxic and antimicrobial potency . For a user requiring a non-cytotoxic antimicrobial control or a specific chemical scaffold for semi-synthesis, Nocardicyclin B is the only viable option within this class.
Nocardicyclin A: cytotoxic activity reported
| Evidence Dimension | Cytotoxicity (L1210 Leukemia) |
|---|---|
| Target Compound Data | No cytotoxic activity reported |
| Comparator Or Baseline | Nocardicyclin A: Cytotoxic activity reported |
| Quantified Difference | Qualitative difference (Active vs. Not Active) |
| Conditions | Cell culture assay; Tanaka et al., 1997 [1] |
Why This Matters
This data is critical for selecting the correct nocardicyclin for either antimicrobial-only studies (Nocardicyclin B) or dual antimicrobial/anticancer studies (Nocardicyclin A).
- [1] Tanaka Y, Gräfe U, Yazawa K, Mikami Y, Ritzau M. Nocardicyclins A and B: new anthracycline antibiotics produced by Nocardia pseudobrasiliensis. J Antibiot (Tokyo). 1997 Oct;50(10):822-7. doi: 10.7164/antibiotics.50.822. PMID: 9402986. View Source
